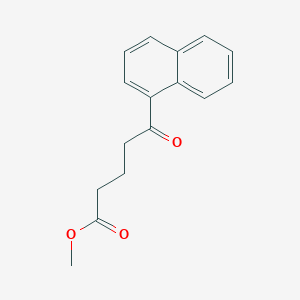
Methyl 5-(1-naphthyl)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(1-naphthyl)-5-oxopentanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthyl group attached to a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(1-naphthyl)-5-oxopentanoate typically involves the esterification of 5-(1-naphthyl)-5-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-(1-naphthyl)-5-oxopentanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 5-(1-naphthyl)-5-oxopentanoic acid or corresponding ketones.
Reduction: 5-(1-naphthyl)-5-hydroxypentanoate or alkanes.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-(1-naphthyl)-5-oxopentanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis and its inhibition. It is also employed in the development of enzyme assays.
Industry: this compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 5-(1-naphthyl)-5-oxopentanoate involves its interaction with enzymes such as esterases. The ester group is hydrolyzed by these enzymes, leading to the release of the active naphthyl-containing moiety. This process can modulate various biochemical pathways depending on the specific application.
Comparison with Similar Compounds
Ethyl 5-(1-naphthyl)-5-oxopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-(2-naphthyl)-5-oxopentanoate: Similar structure but with the naphthyl group attached at the 2-position.
Methyl 5-(1-phenyl)-5-oxopentanoate: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness: Methyl 5-(1-naphthyl)-5-oxopentanoate is unique due to the specific positioning of the naphthyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
13672-44-1 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 5-naphthalen-1-yl-5-oxopentanoate |
InChI |
InChI=1S/C16H16O3/c1-19-16(18)11-5-10-15(17)14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3 |
InChI Key |
AYSMRTPHMVATPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)


![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)

![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)

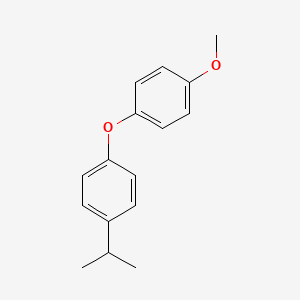
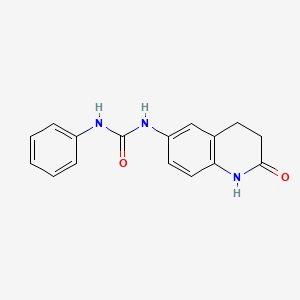
![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)
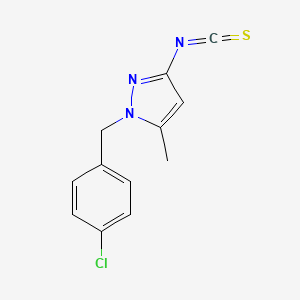
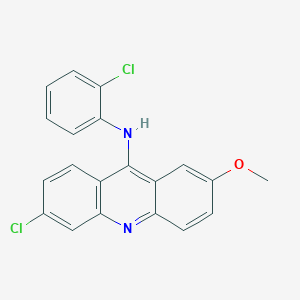
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B14139102.png)
